molecular formula C12H13N3O2S B1302819 Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate CAS No. 388565-75-1

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate

Cat. No.: B1302819
CAS No.: 388565-75-1
M. Wt: 263.32 g/mol
InChI Key: MKYAKVUVZMRLQD-UHFFFAOYSA-N
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Description

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate (CAS: 388565-75-1) is a heterocyclic compound featuring a thiophene backbone substituted with a methyl ester group at position 2 and a 4,6-dimethylpyrimidin-2-ylamino moiety at position 2. Its molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol . This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly those involving pyrimidine and thiophene motifs, which are common in antimicrobial and kinase-targeting agents .

Properties

IUPAC Name

methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-6-8(2)14-12(13-7)15-9-4-5-18-10(9)11(16)17-3/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYAKVUVZMRLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(SC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375553
Record name methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388565-75-1
Record name methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Research Findings and Analysis

  • Atom Economy and Green Chemistry: The synthetic methods reported emphasize atom economy and environmentally benign conditions, avoiding toxic solvents and byproducts. Metal-free conditions and mild temperatures reduce environmental impact and improve safety.

  • Reaction Mechanism Insights: Quantum chemical calculations (DFT) have elucidated the mechanism of cyclization and amination steps, confirming the formation of Michael adducts and intramolecular nucleophilic substitutions as key intermediates.

  • Yields and Purity: Reported yields for the key intermediates and final product range from moderate to high (typically 60–85%), with purification by chromatography yielding analytically pure compounds suitable for further applications.

  • Scalability: The procedures have been demonstrated on gram to multi-gram scales with reproducible results, indicating potential for scale-up in industrial or research settings.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials α-Thiocyanatoacetophenone, cyanothioacetamide, 4,6-dimethylpyrimidin-2-amine
Solvents Dioxane, methanol, sometimes aqueous media
Catalysts Generally metal-free; Pd catalysts used in related heterocycle syntheses but not essential here
Temperature Range Ambient to 50 °C
Reaction Time 12–14 hours typical for key steps
Purification Methods Silica gel chromatography, recrystallization
Yield Range 60–85% for intermediates and final product
Environmental Considerations Avoidance of toxic solvents and byproducts; atom-economical reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carboxylate group or to modify the pyrimidine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperatures and often in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: De-esterified thiophene, modified pyrimidine derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. It may also interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanoylamino]-5-ethanoyl-4-methyl-thiophene-3-carboxylate
  • Molecular Formula : C₁₈H₂₁N₃O₄S₂
  • Key Features: Contains a sulfanylethanoylamino linker instead of a direct amino group. Additional ethanoyl and methyl substituents on the thiophene ring.
Methyl 3-{[(1E)-(Dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate
  • Molecular Formula : C₁₅H₁₆N₂O₃S
  • Key Features: A dimethylamino-methylidene group replaces the pyrimidinylamino moiety. A 3-methoxyphenyl substituent at position 5 of the thiophene ring.
  • Implications: The methoxyphenyl group may enhance π-π stacking interactions in biological targets, while the dimethylamino group could alter solubility .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Molecular Formula: C₂₀H₂₃NO₅S
  • Key Features :
    • A tetrahydrobenzo[b]thiophene core increases ring rigidity.
    • A 4-hydroxyphenyl group introduces hydrogen-bonding capability.
  • Implications : The tetrahydrobenzo ring system may improve metabolic stability compared to simpler thiophenes .
Solubility and Reactivity
  • The target compound’s methyl ester and pyrimidinylamino groups balance hydrophilicity and lipophilicity, whereas analogs with sulfanyl (e.g., ) or hydroxyphenyl (e.g., ) substituents exhibit higher polarity.
  • Pyrimidine-containing analogs (e.g., ) often show enhanced binding to biological targets like enzymes or DNA due to their planar structure and hydrogen-bonding capacity.

Biological Activity

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate (CAS No. 388565-75-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₃O₂S
  • Molecular Weight : 263.32 g/mol
  • Melting Point : 119–121 °C
  • Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in metabolic processes and signaling pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits inhibitory effects on tyrosinase, an enzyme critical in melanin production. In cell-based assays using B16F10 melanoma cells, compounds similar to this compound demonstrated significant inhibition of tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .

Biological Activities

The compound has been evaluated for various biological activities:

  • Antioxidant Activity :
    • Analogous compounds have shown strong antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells .
  • Antimicrobial Activity :
    • Some derivatives exhibit antimicrobial properties against a range of pathogens, suggesting potential use in developing new antibiotics .
  • Anticancer Potential :
    • In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines, including colon and breast cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1 Compounds with similar structures inhibited tyrosinase with IC₅₀ values ranging from 6.18 µM to >200 µM, demonstrating varying degrees of effectiveness .
Study 2 In cellular assays, specific analogs showed no cytotoxicity at concentrations ≤20 µM for up to 72 hours, indicating safety for further testing .
Study 3 The introduction of methoxyl groups significantly altered the inhibitory potency against tyrosinase, highlighting the importance of structural modifications on biological activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate?

Answer:
A typical synthetic route involves coupling a thiophene-2-carboxylate derivative with a substituted pyrimidine amine. For example:

  • Step 1: React methyl 3-aminothiophene-2-carboxylate with thioglycolic acid under inert conditions (130°C) to form intermediates .
  • Step 2: Introduce the 4,6-dimethylpyrimidin-2-yl moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Purification: Use reverse-phase HPLC with methanol-water gradients (e.g., 30%→100% methanol) for high-purity isolation .
  • Characterization: Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy, focusing on key peaks (e.g., C=O at ~1700 cm1^{-1}, NH stretching at ~3300 cm1^{-1}) .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation in solvents like dichloromethane/hexane.
  • Data Collection: Use a diffractometer (Mo-Kα or Cu-Kα radiation).
  • Structure Solution: Employ direct methods in SHELXS or SHELXD for phase determination .
  • Refinement: Apply SHELXL for least-squares refinement, addressing thermal displacement parameters and hydrogen bonding .
  • Visualization: Generate ORTEP diagrams using ORTEP-3 to illustrate atomic displacement ellipsoids .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrimidine amine.
  • Catalysis: Use Pd(PPh3_3)4_4 or CuI for coupling reactions to reduce side products .
  • Temperature Control: Reflux in CH2_2Cl2_2 under nitrogen prevents oxidation of thiophene intermediates .
  • Workup: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents.
  • Analytical Monitoring: Track reaction progress via TLC or LC-MS to identify optimal termination points .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved?

Answer:
Contradictions often arise from tautomerism, impurities, or conformational flexibility:

  • Dynamic NMR: Perform variable-temperature 1H NMR^1 \text{H NMR} to detect slow-exchange protons (e.g., NH groups) .
  • 2D NMR: Use HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations .
  • Computational Validation: Compare experimental IR peaks with DFT-calculated vibrational spectra (e.g., Gaussian 16) .
  • Crystallographic Cross-Validation: Overlay NMR-derived structures with SC-XRD data to confirm stereochemistry .

Advanced: What strategies address challenges in crystallographic refinement for this compound?

Answer:
Common issues include disorder, twinning, and weak diffraction:

  • Disordered Atoms: Apply SHELXL ’s PART instruction to model split positions and refine occupancy ratios .
  • Twinning: Use the TWIN command in SHELXL for pseudo-merohedral twins and Hooft parameter validation .
  • High-Resolution Data: Collect data at synchrotron sources (λ < 1 Å) to improve resolution (< 0.8 Å) for precise charge density analysis .
  • Hydrogen Bonding: Restrain NH···O distances using DFIX instructions to maintain geometric accuracy .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]+^+) with < 5 ppm error .
  • Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

Advanced: How can computational methods enhance the interpretation of experimental data?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding interactions with biological targets (e.g., kinases) .
  • Molecular Dynamics (MD): Simulate solvent effects on conformation with GROMACS (e.g., aqueous vs. DMSO environments) .
  • Spectroscopic Prediction: Calculate NMR chemical shifts (GIAO method) and IR frequencies using Gaussian 16 .
  • Crystal Packing Analysis: PLATON’s ADDSYM identifies missed symmetry operations in SC-XRD data .

Basic: What safety precautions are recommended during synthesis and handling?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods when handling volatile solvents (e.g., CH2_2Cl2_2).
  • Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .
  • Emergency Protocols: Refer to SDS for first-aid measures (e.g., eye irrigation with 0.9% saline) .

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